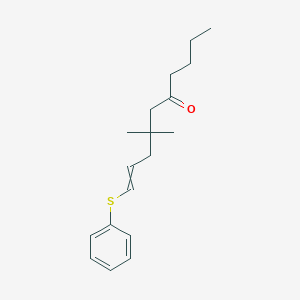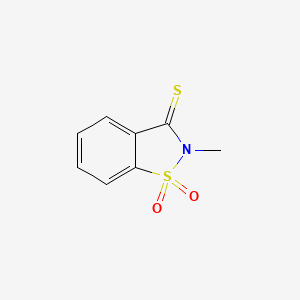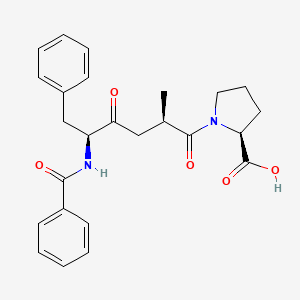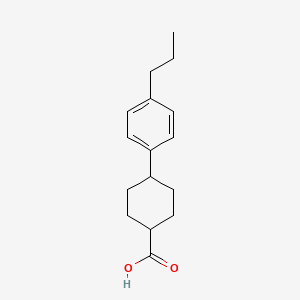
4-(4-Propylphenyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Propylphenyl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclohexane ring substituted with a propylphenyl group and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of benzoic acid derivatives. The process typically includes the following steps:
Hydrogenation of Benzoic Acid: Benzoic acid is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon, to yield cyclohexanecarboxylic acid.
Substitution Reaction: The cyclohexanecarboxylic acid undergoes a substitution reaction with 4-propylphenyl halide under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and substitution processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The carboxylic acid group can be substituted with other functional groups, such as halides, to form acid chlorides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Thionyl chloride (SOCl₂) is often used to convert carboxylic acids to acid chlorides.
Major Products Formed:
Oxidation: Cyclohexene derivatives.
Reduction: Cyclohexanol or cyclohexanone.
Substitution: Cyclohexanecarbonyl chloride.
Wissenschaftliche Forschungsanwendungen
4-(4-Propylphenyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It serves as a precursor for the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The propylphenyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanecarboxylic acid: A simpler analog without the propylphenyl group.
4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid: A similar compound with a chlorine substituent instead of a propyl group.
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: Contains a methoxycarbonyl group instead of a propylphenyl group.
Uniqueness: 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid is unique due to the presence of the propylphenyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
85230-04-2 |
|---|---|
Molekularformel |
C16H22O2 |
Molekulargewicht |
246.34 g/mol |
IUPAC-Name |
4-(4-propylphenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H22O2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h4-7,14-15H,2-3,8-11H2,1H3,(H,17,18) |
InChI-Schlüssel |
YOXTXHPMOBOZQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C2CCC(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


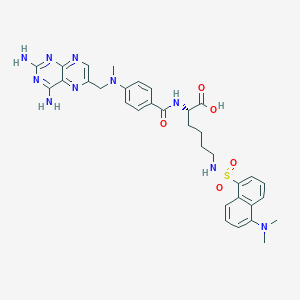
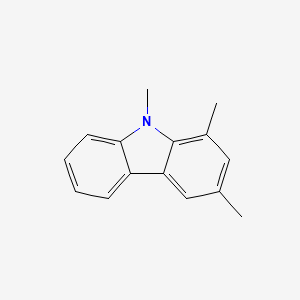
![2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile](/img/structure/B14427666.png)
![2,4-Dichloro-1-[(octan-2-yl)oxy]benzene](/img/structure/B14427672.png)

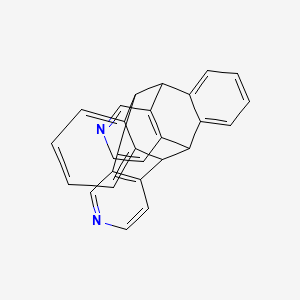
![3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427688.png)
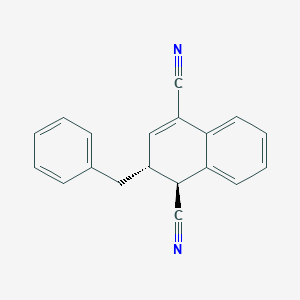
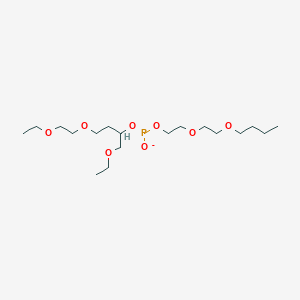
![N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline](/img/structure/B14427710.png)
![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
